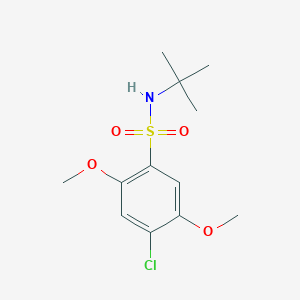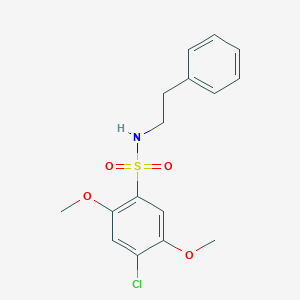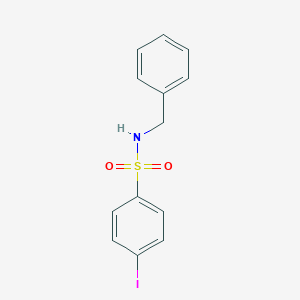
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide, also known as clofencet, is a chemical compound that has been synthesized and used in scientific research for various purposes. The compound belongs to the class of amides and has been studied for its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. By inhibiting COX-2 activity, 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide may reduce inflammation and pain. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Clofencet has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to reduce pain in animal models of acute and chronic pain. Furthermore, 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Clofencet has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent pharmacological effects. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to be relatively safe in animal studies. However, 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide has several limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide. One potential direction is the investigation of its potential as an anti-inflammatory and analgesic agent in humans. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide. Furthermore, the potential use of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide as an anti-cancer agent should be further investigated. Finally, the synthesis of new derivatives of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide may lead to the discovery of new pharmacological agents with improved properties.
Méthodes De Synthèse
Clofencet can be synthesized using a simple method that involves the reaction of 2-(4-chloro-2-methylphenoxy) acetic acid with 4-methoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide as a white crystalline solid with a melting point of 73-75°C.
Applications De Recherche Scientifique
Clofencet has been used in scientific research for various purposes. It has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been investigated for its potential as an analgesic agent, as it has been shown to reduce pain in animal models of acute and chronic pain. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Nom du produit |
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C16H16ClNO3 |
Poids moléculaire |
305.75 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO3/c1-11-9-12(17)3-8-15(11)21-10-16(19)18-13-4-6-14(20-2)7-5-13/h3-9H,10H2,1-2H3,(H,18,19) |
Clé InChI |
IGJNCQZXFKCBIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)OC |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B273493.png)




![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)
![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)

